N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a carboxamide group, and a chlorinated phenyl ring with an isothiazolidin-2-yl substituent
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often resulting in therapeutic outcomes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solubility of thiazole derivatives in water, alcohol, and ether can impact their bioavailability and efficacy . Additionally, the stability of these compounds can be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the chlorination of a phenyl ring followed by the introduction of the isothiazolidin-2-yl group. The furan-2-carboxamide moiety is then attached through a series of coupling reactions.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Isothiazolidin-2-yl Introduction: The isothiazolidin-2-yl group is introduced via a cyclization reaction involving sulfur and nitrogen sources, often using reagents like sulfur dichloride and ammonia.
Coupling Reactions: The furan-2-carboxamide moiety is attached through coupling reactions, such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of boronic acids with halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide: shares similarities with other thiazole and furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-11-5-4-10(16-14(18)13-3-1-7-21-13)9-12(11)17-6-2-8-22(17,19)20/h1,3-5,7,9H,2,6,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONYBGRRLFJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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